molecular formula C₁₂H₂₁D₃O₂ B1161700 S-(+)-Arundic Acid Methyl Ester-d3

S-(+)-Arundic Acid Methyl Ester-d3

カタログ番号: B1161700
分子量: 203.34
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-(+)-Arundic Acid Methyl Ester-d3 is a deuterated derivative of Arundic Acid (OCT-3), a synthetic compound initially developed for its neuroprotective properties. The deuterated form incorporates three deuterium atoms at specific positions, typically enhancing metabolic stability and prolonging half-life compared to its non-deuterated counterpart . While Arundic Acid itself is well-documented for inhibiting the synthesis of S100 calcium-binding protein B (S100B) in glial cells , the methyl ester-d3 variant is designed for specialized research applications, particularly in pharmacokinetic and tracer studies requiring isotopic labeling.

Arundic Acid’s primary mechanism involves suppressing S100B expression, a protein critical for maintaining Sox10 transcription factor levels in enteric neural crest-derived cells (ENCCs). This inhibition disrupts glial differentiation and reduces ENCC proliferation during embryonic development . The deuterated methyl ester variant retains this biological activity but is optimized for improved stability in experimental settings, making it valuable for longitudinal studies .

特性

分子式

C₁₂H₂₁D₃O₂

分子量

203.34

同義語

(2S)-2-Propyl-octanoic Acid Methyl Ester-d3;  S)-(+)-2-Propyloctanoic Acid Methyl-d3 Ester

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Arundic Acid (Non-Deuterated):

  • Mechanism: Directly inhibits S100B synthesis in astrocytes and enteric glial precursors, reducing Sox10 expression and ENCC proliferation .
  • Key Findings: At 300 µM, reduces S100B+ glial cells by >90% in embryonic duodenum cultures . Decreases Sox10+ ENCC density by 40–60% in vitro, with weaker Sox10 immunoreactivity . Induces a novel Hu+/Sox10+ ENCC subpopulation, suggesting glial-to-neuronal fate switching .

S-(+)-Arundic Acid Methyl Ester-d3:

  • Differentiation: The deuterated methyl ester form is structurally modified to resist rapid metabolic degradation, enhancing bioavailability in tracer studies .
  • Functional Overlap: Shares S100B inhibition efficacy with non-deuterated Arundic Acid but lacks direct comparative data in the same experimental models.

Other S100B Inhibitors (e.g., Pentamidine, Propentofylline):

  • Pentamidine: Blocks S100B-p53 interactions but lacks specificity for glial cells .
  • Propentofylline: Reduces S100B secretion but primarily targets adenosine receptors, with broader systemic effects .
  • Key Contrast: Arundic Acid derivatives are more selective for S100B synthesis inhibition, minimizing off-target impacts .

Pharmacokinetic and Stability Profiles

Compound Metabolic Stability Half-Life (In Vitro) Key Advantages Limitations
Arundic Acid Moderate 4–6 hours Well-characterized S100B inhibition Rapid clearance in vivo
Arundic Acid Methyl Ester-d3 High (deuterated) 8–12 hours (estimated) Enhanced stability for tracer studies Limited in vivo data; restricted availability
Pentamidine Low 2–3 hours Dual-action (S100B/p53) High toxicity; non-specific effects

Mechanistic Divergence in Glial vs. Neuronal Effects

  • Arundic Acid: Selectively impairs glial differentiation (S100B+/Sox10+ cells) without altering mature neuron density .
  • Deuterated Analogues: Presumed to retain glial-specific effects but may exhibit delayed clearance, prolonging Sox10 suppression .
  • Contrast with S100B Knockout Models: Global S100B deletion in mice shows minimal developmental defects due to compensatory mechanisms, unlike acute Arundic Acid-induced inhibition .

Experimental Limitations and Unresolved Questions

  • The deuterated methyl ester variant’s efficacy in long-term ENS development models remains untested .
  • Exogenous S100B fails to rescue Sox10 expression in Arundic Acid-treated cultures, confirming cell-intrinsic S100B dependency .
  • Comparative data on deuterated vs. non-deuterated forms in identical assays are absent, necessitating future studies .

Data Tables

Table 1: Arundic Acid’s Effects on ENS Development (300 µM)

Parameter Control (DMSO) Arundic Acid Treatment P-Value Reference
S100B+ ENCC density 13 ± 4 cells/mm² 1.2 ± 0.5 cells/mm² <0.0001
Sox10+ ENCC density 85 ± 7 cells/mm² 34 ± 5 cells/mm² <0.001
Hu+/Sox10+ co-expression 2 ± 1% 15 ± 3% <0.01
ENCC proliferation (EdU+) 22 ± 3% 10 ± 2% <0.05

Table 2: Key Contrasts Between Arundic Acid Derivatives

Feature Arundic Acid Methyl Ester-d3
Primary use S100B inhibition Tracer/metabolic studies
Stability Moderate High (deuterated)
Regulatory status Research-grade Controlled/restricted
ENS glial specificity Confirmed Assumed (unverified)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。